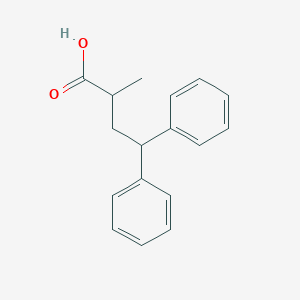
2-Methyl-4,4-diphenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Methyl-4,4-diphenylbutanoic acid is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-4,4-diphenylbutanoic acid (MDPBA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its unique structure, which contributes to its biological properties. Its molecular formula is C15H18O2, and it features a butanoic acid backbone with two phenyl groups and a methyl group attached.
Research indicates that MDPBA may exert its biological effects through several mechanisms:
- Antioxidant Activity : MDPBA has been shown to scavenge free radicals, thus reducing oxidative stress in cells .
- Anti-inflammatory Effects : Studies suggest that MDPBA can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Therapeutic Applications
MDPBA has been investigated for various therapeutic applications:
- Neuroprotection : It has shown promise in protecting neuronal cells from apoptosis in models of neurodegenerative diseases .
- Cancer Treatment : MDPBA's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further cancer research .
Neurodegenerative Diseases
A study conducted on animal models of Alzheimer's disease demonstrated that MDPBA administration led to improved cognitive function and reduced amyloid plaque formation. The results indicated a potential role for MDPBA as a neuroprotective agent .
Cancer Research
In vitro studies have shown that MDPBA can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Data Summary
Eigenschaften
CAS-Nummer |
57090-82-1 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-methyl-4,4-diphenylbutanoic acid |
InChI |
InChI=1S/C17H18O2/c1-13(17(18)19)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
BIEBNJKIRZWTST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















